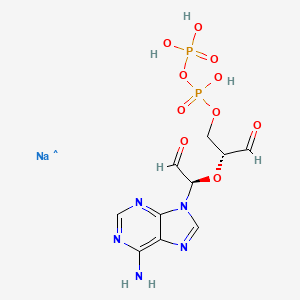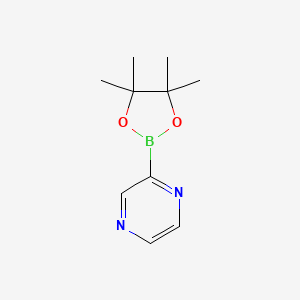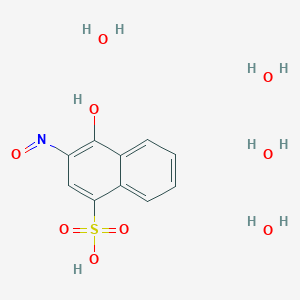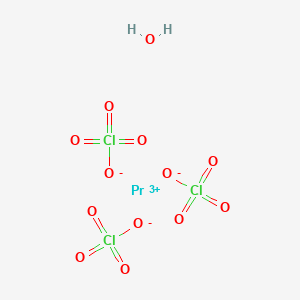
CID 16218960
Descripción general
Descripción
CID 16218960, also known as Adenosine 5′-diphosphate, periodate oxidized sodium salt, is a chemical compound .
Molecular Structure Analysis
The molecular structure of a compound like CID 16218960 can be analyzed using various techniques such as mass spectrometry . The molecular formula of CID 16218960 is C10H13N5NaO10P2.Chemical Reactions Analysis
CID 16218960, like other compounds, can undergo various chemical reactions. The type and extent of these reactions would depend on the conditions and other reactants involved .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like CID 16218960 can be determined using various methods . These properties include color, density, hardness, melting point, boiling point, and solubility.Aplicaciones Científicas De Investigación
Chemically Induced Dimerization in Biological Systems
Reversible and Spatiotemporal Control of Protein Function Chemically induced dimerization (CID) is a technique used to manipulate biological systems with high precision. It allows for reversible and spatiotemporal control of protein function within cells, contributing significantly to our understanding of various biological processes, including signal transduction and protein trafficking. CID techniques have been developed to be orthogonal and reversible, providing unprecedented precision in controlling protein activity (Voss, Klewer, & Wu, 2015).
Applications in Regenerative Medicine and Safety Mechanisms
Induced Pluripotent Stem Cell-Derived Rejuvenated T Cell Therapy A novel application of CID involves the use of inducible caspase-9 (iC9) in induced pluripotent stem cells (iPSCs). This approach aims to enhance the safety of regenerative medicine by providing a mechanism to eliminate iPSCs and their derived tumors upon activation with a specific chemical inducer of dimerization. This safeguard system has been applied in rejuvenated cytotoxic T lymphocyte therapy models, demonstrating its potential for future clinical therapies (Ando et al., 2015).
Enhancing Experimental Techniques
Photocaged-Photocleavable Chemical Dimerizer for Protein Localization CID has also been utilized to develop novel experimental tools, such as a photocaged-photocleavable chemical dimerizer. This tool allows researchers to control protein localization within living cells with high spatiotemporal resolution, facilitating the study of dynamic biological processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Documenting Archaeological Science
CIDOC CRM for Documenting Scientific Experiments in Archaeology In a more niche application, CIDOC CRM and its extensions have been proposed for documenting the scientific experiments involved in archaeological investigations. This approach helps in capturing the complexities and results of archaeological science, ensuring thorough documentation of experimental procedures and findings (Niccolucci, 2017).
Propiedades
InChI |
InChI=1S/C10H13N5O10P2.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)24-6(1-16)3-23-27(21,22)25-26(18,19)20;/h1-2,4-7H,3H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/t6-,7+;/m0./s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQAEEYTGARSBZ-UOERWJHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)O)C=O)N.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5NaO10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585073 | |
| Record name | PUBCHEM_16218960 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16218960 | |
CAS RN |
71997-39-2 | |
| Record name | PUBCHEM_16218960 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















